3-(3-Fluorophenyl)-3-oxopropanoic acid

Description

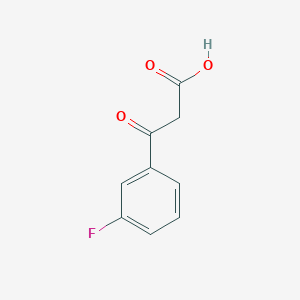

3-(3-Fluorophenyl)-3-oxopropanoic acid is a fluorinated aromatic β-keto acid characterized by a fluorine atom at the meta-position of the phenyl ring and a ketone group adjacent to the carboxylic acid moiety. The ester has a molecular formula of C₁₁H₁₁FO₃, a molecular weight of 210.20 g/mol, and is used primarily as a laboratory chemical . The compound’s structure enables participation in keto-enol tautomerism, which may influence its reactivity in synthetic applications, such as serving as a precursor for heterocyclic compounds or metal chelation .

Properties

Molecular Formula |

C9H7FO3 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-3-oxopropanoic acid |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |

InChI Key |

LUEQCQBQTZGUFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3-oxopropanoic acid typically involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then decarboxylated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3-oxopropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-3-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-(3-fluorophenyl)-3-oxopropanoic acid with structurally related compounds featuring variations in substituents on the phenyl ring or the β-keto acid backbone:

Key Observations:

- Solubility: The hydroxyl analog (3-(3-hydroxyphenyl)-2-oxopropanoic acid) exhibits greater aqueous solubility due to hydrogen bonding, whereas fluorinated/brominated analogs are more lipophilic .

- Reactivity: Bromine in 3-(3-bromophenyl)-3-oxopropanoic acid may enable cross-coupling reactions, contrasting with fluorine’s inertness in similar conditions .

Comparison with Functional Group Analogs

The β-keto acid backbone can be modified with amides, esters, or heterocycles, altering biological and physicochemical properties:

Key Observations:

- Biological Activity: The benzylcarbamoylamino derivative exhibits mucomembranous protector activity with low acute toxicity (LD₅₀ = 800 mg/kg), making it a candidate for therapeutic development .

- Synthetic Utility : Thiazole- and ethynyl-modified analogs are prioritized in drug discovery for their ability to engage in heterocyclic synthesis or bioorthogonal reactions .

- Ester vs. Acid : The ethyl ester of the target compound is more volatile and stable, facilitating its use in analytical chemistry compared to the free acid .

Biological Activity

3-(3-Fluorophenyl)-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to a ketone functional group , which contributes to its reactivity and interaction with biological targets. The presence of the fluorine atom enhances its binding affinity due to electronic effects, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors . The fluorine atom in the meta position increases the compound's ability to form strong interactions, potentially leading to inhibition or modulation of enzyme activity. The oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound shows potential as an agonist for specific G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Study 1: GPR88 Agonist Activity

A study focused on the synthesis and evaluation of compounds related to this compound demonstrated its potential as a GPR88 agonist. The research indicated that agonists derived from this scaffold could significantly reduce voluntary alcohol consumption in animal models, suggesting therapeutic applications for treating alcohol use disorders .

Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with aldehyde dehydrogenase enzymes. The findings revealed that the compound could inhibit these enzymes, which play a role in detoxification processes within the body. This inhibition may have implications for drug metabolism and efficacy .

Data Table: Biological Activity Summary

Applications in Research and Medicine

The unique properties of this compound make it valuable in several fields:

- Medicinal Chemistry : As a precursor for developing anti-inflammatory and analgesic drugs.

- Chemical Synthesis : Used as a building block for creating more complex organic molecules.

- Pharmaceutical Development : Investigated for potential therapeutic roles in treating various diseases, including CNS disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.